molecular formula C8H16NaO2 B1682816 Sodium valproate CAS No. 1069-66-5

Sodium valproate

Cat. No.: B1682816
CAS No.: 1069-66-5
M. Wt: 167.20 g/mol
InChI Key: RGZUPIWJTSGERU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium valproate primarily targets GABA transaminase and voltage-gated sodium channels . GABA transaminase is an enzyme that deactivates GABA, a neurotransmitter that inhibits nerve transmission in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, thereby enhancing GABAergic neurotransmission . Voltage-gated sodium channels play a crucial role in the generation and conduction of action potentials in neurons. This compound acts as a weak blocker of these channels .

Mode of Action

This compound interacts with its targets to increase GABA levels and block sodium ion channels. It inhibits GABA transaminase, which leads to an increase in GABA levels . This enhances GABAergic neurotransmission, resulting in a general decrease in central nervous system (CNS) hyperactivity . This compound also weakly blocks sodium ion channels, further contributing to the reduction in neuronal hyperexcitability .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances GABAergic neurotransmission and inhibits glutamatergic neurotransmission . It also alters gene expression by inhibiting histone deacetylases and changing levels of DNA methylation . These changes can affect various intracellular signaling pathways, expanding the pharmacological profile of this compound .

Pharmacokinetics

This compound exhibits dose-limited absorption and nonlinear plasma protein binding . It undergoes metabolism in the liver through glucuronide conjugation and mitochondrial β-oxidation . The elimination half-life of this compound ranges from 9 to 16 hours . Its pharmacokinetic properties are influenced by factors such as body weight, dose, concomitant medications, gender, and age .

Result of Action

The molecular and cellular effects of this compound’s action include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and altered gene expression . These changes lead to a general decrease in CNS hyperactivity, which is beneficial in conditions like epilepsy and bipolar disorder .

Action Environment

Environmental factors, including inter-patient variability and lifestyle factors, can influence the action, efficacy, and stability of this compound . For example, the drug’s effectiveness can be affected by the patient’s diet, other medications they are taking, and their overall health status . Therefore, individualized dosing regimens, guided by therapeutic drug monitoring, are often necessary to optimize the therapeutic effects of this compound .

Biochemical Analysis

Biochemical Properties

Sodium valproate interacts with various enzymes, proteins, and other biomolecules. Its proposed mode of action is mediated through effects on the function of brain γ-aminobutyric acid (GABA) . It is also thought to alter the concentration of guanine synthase kinase, which regulates cell excitability, and the activity of protein kinase C, which alters the excitability of neurons .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) as a potential therapeutic mechanism . It also influences cell function by altering gene expression, both by inhibiting histone deacetylases and by changing levels of DNA methylation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is known to block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . It also interacts with the conformation of DNA and regulates gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces a shift of the voltage dependence of inactivation in a hyperpolarising direction . This suggests that the compound’s effects on neuronal tissue may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound have been reported to produce relatively mild liver injury with associated activation of NF-κB, as well as increases in inducible nitric oxide synthetase, TNFα, and IL-6 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolised by microsomal glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent ω-, (ω-1)- and (ω-2)-oxidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is rapidly distributed, reaching the brain of animals in a few minutes . Most of the drug, which is strongly bound (90%) to human plasma proteins, is restricted to the circulation and rapidly exchangeable extracellular water .

Subcellular Localization

Current studies suggest that this compound may have compartment-specific localizations and trafficking mechanisms, which could be regulated separately to modulate membrane excitability in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valproate Sodium is synthesized by neutralizing valproic acid with sodium hydroxide. The reaction typically involves dissolving valproic acid in water and then adding sodium hydroxide to form the sodium salt . The reaction can be represented as follows:

C8H16O2+NaOHC8H15NaO2+H2O\text{C}_8\text{H}_{16}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_{15}\text{NaO}_2 + \text{H}_2\text{O} C8​H16​O2​+NaOH→C8​H15​NaO2​+H2​O

Industrial Production Methods: In industrial settings, Valproate Sodium is produced by reacting valproic acid with sodium hydroxide in a controlled environment to ensure high purity and yield. The process involves careful monitoring of pH and temperature to optimize the reaction conditions . The resulting solution is then filtered and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Valproate Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Valproate Sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

1069-66-5

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

IUPAC Name

sodium;2-propylpentanoate

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

RGZUPIWJTSGERU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)[O-].[Na+]

Isomeric SMILES

CCCC(CCC)C(=O)[O-].[Na+]

Canonical SMILES

CCCC(CCC)C(=O)O.[Na]

Appearance

White to off-white crystalline powder

1069-66-5

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3-L round-bottomed flask was placed valproic acid (144 g, 1 mole) and 40% NaOH aqueous solution (100 g, 1 mole). The resulting solution was then put on a rotavaper, applied vacuum, and heated up slowly (e.g., water bath temperature from room temperature to 95° C.) to remove the water. Upon completion of the water removal, the reaction mixture was allowed to cool down to room temperature to obtain sodium valproate (166 g, 100%).
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium valproate
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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